molecular formula C15H14O2 B189115 1,4-Pentanedione, 1-(2-naphthalenyl)- CAS No. 123183-98-2

1,4-Pentanedione, 1-(2-naphthalenyl)-

Cat. No. B189115
M. Wt: 226.27 g/mol
InChI Key: LDLFCZYWHIIMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that belongs to the family of diketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. In

Mechanism Of Action

The mechanism of action of 1,4-Pentanedione, 1-(2-naphthalenyl)- is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,4-Pentanedione, 1-(2-naphthalenyl)- are not well studied. However, it has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.

Advantages And Limitations For Lab Experiments

The advantages of using 1,4-Pentanedione, 1-(2-naphthalenyl)- in lab experiments include its ability to react with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many future directions for the research of 1,4-Pentanedione, 1-(2-naphthalenyl)-. One potential direction is to study its potential applications as an anti-cancer agent. Another potential direction is to study its potential applications as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Conclusion:
In conclusion, 1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that has potential applications in the fields of pharmacology, biochemistry, and physiology. The synthesis of this compound involves the condensation reaction between 2-acetonaphthone and acetylacetone. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. However, further research is needed to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.

Synthesis Methods

The synthesis of 1,4-Pentanedione, 1-(2-naphthalenyl)- involves the condensation reaction between 2-acetonaphthone and acetylacetone. The reaction is carried out in the presence of sodium ethoxide as a catalyst. The product is then purified through recrystallization to obtain a pure form of 1,4-Pentanedione, 1-(2-naphthalenyl)-.

Scientific Research Applications

1,4-Pentanedione, 1-(2-naphthalenyl)- has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.

properties

CAS RN

123183-98-2

Product Name

1,4-Pentanedione, 1-(2-naphthalenyl)-

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-naphthalen-2-ylpentane-1,4-dione

InChI

InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3

InChI Key

LDLFCZYWHIIMJZ-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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